VPC13163

Descripción

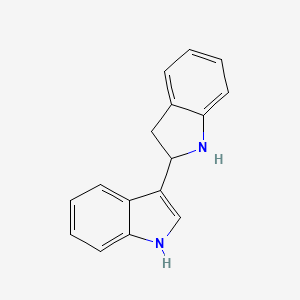

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2,3-dihydro-1H-indol-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-3-7-14-11(5-1)9-16(18-14)13-10-17-15-8-4-2-6-12(13)15/h1-8,10,16-18H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXXVLOAJZDVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6637-10-1 | |

| Record name | NSC52361 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Core Mechanism of Action of VPC13163 and its Analogs in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR) remains a critical therapeutic target in prostate cancer. However, the emergence of resistance to standard anti-androgen therapies, often driven by mutations in the AR ligand-binding domain (LBD) or the expression of LBD-lacking splice variants like AR-V7, presents a significant clinical challenge. This has spurred the development of novel therapeutic agents that target alternative sites on the AR. VPC13163 and its more potent analog, VPC-13566, are pioneering small molecules that inhibit AR function through a novel allosteric mechanism, offering a promising strategy to overcome resistance. This technical guide provides an in-depth overview of the mechanism of action of these compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Targeting the Binding Function 3 (BF3) Pocket

This compound and its derivatives function as potent inhibitors of the androgen receptor by binding to the Binding Function 3 (BF3) pocket, a distinct allosteric site on the AR surface, separate from the conventional ligand-binding domain targeted by current anti-androgens.[1][2] This unique mechanism of action allows these compounds to circumvent common resistance mechanisms.

The binding of VPC-13566 to the BF3 pocket disrupts the interaction between the AR and essential co-chaperone proteins, including Bcl-2-associated athanogene 1 (BAG1L) and the small glutamine-rich tetratricopeptide repeat-containing protein alpha (SGTA).[3] These co-chaperones are critical for the proper folding, stability, and nuclear translocation of the AR. By interfering with these interactions, VPC-13566 effectively prevents the AR from moving into the nucleus, thereby inhibiting its transcriptional activity and the expression of androgen-regulated genes such as Prostate-Specific Antigen (PSA).[3][4]

This novel mechanism is particularly effective against castration-resistant prostate cancer (CRPC) and cell lines that have developed resistance to second-generation anti-androgens like enzalutamide.[2][3] Because the BF3 site is located far from the mutation-prone LBD, VPC-13566 retains its inhibitory activity against various AR mutants that confer resistance to conventional therapies.[1][5] While direct quantitative data on AR-V7 is limited in the provided search results, the mechanism of action strongly suggests efficacy. Since AR-V7 lacks the LBD but retains the domains necessary for nuclear localization and transcriptional activation, a compound that inhibits nuclear translocation via the BF3 pocket would logically inhibit AR-V7 activity.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound and its more potent analog, VPC-13566.

Table 1: In Vitro Activity of VPC Compounds

| Compound | Assay | Cell Line | IC50 Value (µM) | Citation |

| This compound | AR BF3 Inhibition | Not Specified | 0.31 | Not Specified |

| VPC-13566 | AR Transcriptional Activity | LNCaP | 0.05 | [3] |

| VPC-13566 | PSA Expression | LNCaP | 0.08 | [3] |

| VPC-13566 | Cell Proliferation | LNCaP | 0.15 | [3] |

| VPC-13566 | Cell Proliferation | MR49F (Enzalutamide-Resistant) | 0.07 | [3] |

Table 2: In Vivo Efficacy of VPC-13566 in LNCaP Xenograft Model

| Treatment Group | Dosage | Tumor Growth Suppression | Serum PSA Reduction | Citation |

| VPC-13566 | 100 mg/kg, twice daily | Significant (p < 0.05) | Significant (p < 0.01) | [3] |

| Enzalutamide | 10 mg/kg, once daily | Significant (P < 0.01) | Significant (p < 0.01) | [3] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of VPC-13566 and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of VPC-13566 in inhibiting AR signaling.

Caption: Experimental workflow for evaluating the efficacy of VPC-13566.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of VPC-13566, based on standard laboratory procedures.

AR Transcriptional Activity Assay (eGFP Reporter Assay)

-

Objective: To quantify the effect of VPC-13566 on androgen-induced AR transcriptional activity.

-

Cell Line: LNCaP cells stably transfected with a construct containing an androgen-responsive element (ARE) driving the expression of enhanced Green Fluorescent Protein (eGFP).

-

Protocol:

-

Seed the stably transfected LNCaP cells in 96-well plates at a density of 1 x 104 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

After 24 hours, replace the medium with RPMI-1640 containing 5% charcoal-stripped FBS (CS-FBS) to remove endogenous androgens.

-

Incubate for another 24 hours.

-

Treat the cells with a synthetic androgen (e.g., 1 nM R1881) and varying concentrations of VPC-13566 (e.g., 0.001 to 10 µM) or vehicle control (DMSO).

-

Incubate for 24-48 hours.

-

Measure eGFP fluorescence using a fluorescence plate reader (Excitation: 488 nm, Emission: 509 nm).

-

Normalize the fluorescence readings to cell viability (e.g., using a CellTiter-Glo assay).

-

Calculate the IC50 value by plotting the normalized fluorescence against the log of the inhibitor concentration.

-

Proximity Ligation Assay (PLA) for AR-Co-chaperone Interaction

-

Objective: To visualize and quantify the interaction between AR and its co-chaperones (e.g., BAG1L) in the presence of VPC-13566.

-

Cell Line: LNCaP cells.

-

Protocol:

-

Seed LNCaP cells on coverslips in a 24-well plate.

-

After reaching 60-70% confluency, treat the cells with androgen (e.g., 1 nM R1881) and VPC-13566 (e.g., 10 µM) or vehicle control for the desired time (e.g., 4-6 hours).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking solution (e.g., Duolink blocking solution) for 1 hour at 37°C.

-

Incubate with primary antibodies against AR (e.g., rabbit anti-AR) and the co-chaperone of interest (e.g., mouse anti-BAG1L) overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with species-specific PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.

-

Wash and then perform the ligation and amplification steps according to the manufacturer's protocol (e.g., Duolink In Situ Detection Reagents).

-

Mount the coverslips with a mounting medium containing DAPI for nuclear staining.

-

Visualize the PLA signals (fluorescent dots) using a fluorescence microscope. The number of dots per cell is proportional to the number of protein-protein interactions.

-

Quantify the number of PLA signals per cell using image analysis software.

-

In Vivo Xenograft Tumor Growth Study

-

Objective: To evaluate the anti-tumor efficacy of VPC-13566 in a preclinical model of prostate cancer.

-

Animal Model: Male immunodeficient mice (e.g., NOD-SCID).

-

Cell Line: LNCaP cells.

-

Protocol:

-

Subcutaneously inject a suspension of LNCaP cells (e.g., 2 x 106 cells in Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly by measuring tumor dimensions with calipers.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer VPC-13566 (e.g., 100 mg/kg, twice daily via intraperitoneal injection), a positive control (e.g., enzalutamide, 10 mg/kg, once daily), or vehicle control.

-

Continue treatment for a predetermined period (e.g., 4 weeks).

-

Measure tumor volume and body weight twice weekly.

-

Collect blood samples periodically to measure serum PSA levels using an ELISA kit.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Compare tumor growth rates and final tumor volumes, as well as serum PSA levels, between the treatment and control groups to assess efficacy.

-

Conclusion

This compound and its more advanced analog, VPC-13566, represent a novel class of androgen receptor inhibitors with a distinct mechanism of action that holds significant promise for the treatment of advanced and resistant prostate cancer. By targeting the allosteric BF3 pocket, these compounds effectively inhibit AR nuclear translocation and transcriptional activity, overcoming resistance mechanisms associated with mutations in the ligand-binding domain. The preclinical data strongly support their continued development, and they offer a potential new therapeutic avenue for patients with castration-resistant prostate cancer, including those with tumors expressing AR splice variants like AR-V7. Further clinical investigation is warranted to fully elucidate their therapeutic potential.

References

- 1. cdn.amegroups.cn [cdn.amegroups.cn]

- 2. Identification of a potent antiandrogen that targets the BF3 site of the androgen receptor and inhibits enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Androgen Receptor Binding Function 3 (BF3) Domain

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Androgen Receptor (AR), a ligand-activated transcription factor, is a pivotal driver of prostate cancer. While traditional anti-androgen therapies target the ligand-binding site, the emergence of resistance necessitates the exploration of alternative regulatory sites. This document provides an in-depth technical overview of the Binding Function 3 (BF3) domain, a distinct allosteric pocket on the AR surface. We will detail its structure, function in mediating protein-protein interactions, role in AR nuclear translocation and transcriptional activity, and its significance as a therapeutic target for castration-resistant prostate cancer (CRPC). This guide includes quantitative data from key studies, detailed experimental protocols, and visualizations of relevant molecular pathways and workflows.

Introduction to the Androgen Receptor and the BF3 Domain

The Androgen Receptor (AR) is a member of the steroid hormone nuclear receptor superfamily that mediates the biological effects of androgens, such as testosterone and dihydrotestosterone.[1] Structurally, the AR is composed of three primary functional domains: an N-terminal Domain (NTD) which contains Activation Function 1 (AF-1), a central DNA-Binding Domain (DBD), and a C-terminal Ligand-Binding Domain (LBD).[1][2] Upon androgen binding, the AR undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.[3]

The Binding Function 3 (BF3) domain is a recently characterized surface pocket on the AR's Ligand-Binding Domain (LBD).[4][5][6] It is structurally distinct from the canonical androgen-binding site (ABS) and the co-activator binding groove known as Activation Function 2 (AF2).[5][7] The BF3 pocket is formed by residues from helices 1, 3', and 9 and the loop connecting H3 and H3'.[4][7] Its discovery has unveiled a novel regulatory hub with critical functions in AR stability, trafficking, and transcriptional regulation, presenting a promising avenue for therapeutic intervention.[4][5][8]

Molecular Function of the BF3 Domain

The primary function of the BF3 domain is to serve as a docking site for co-chaperone and co-regulator proteins that are essential for AR's lifecycle and activity.[4][8] This site is not involved in binding androgens directly but instead modulates AR function through protein-protein interactions and allosteric regulation of the adjacent AF2 site.[5][8][9]

Co-Chaperone and Co-Regulator Interactions

The BF3 domain is a critical interface for the recruitment of several key proteins:

-

Small glutamine-rich tetratricopeptide repeat-containing protein alpha (SGTA): SGTA is a co-chaperone that interacts with the AR in the cytoplasm. The binding of SGTA to the BF3 domain is crucial for regulating AR's subcellular distribution and subsequent nuclear translocation.[4][8]

-

BAG1L (Bcl-2-associated athanogene 1 long isoform): This nuclear cochaperone interacts with the BF3 site, suggesting the domain plays a role in both cytoplasmic and nuclear pathways.[4][8]

-

FKBP52 (FK506-binding protein 52): The BF3 surface has been implicated in the FKBP52-dependent regulation of AR, a process important for receptor maturation and trafficking.[4][7]

Allosteric Regulation of the AF2 Site

There is significant evidence for allosteric communication between the BF3 and AF2 domains.[8][9] The binding of small molecules or proteins to the BF3 pocket can induce conformational changes in the AF2 site.[5][9] This modulation alters the AF2's ability to recruit co-activators (containing the LxxLL motif) or co-repressors (like N-CoR and SMRT), thereby fine-tuning the transcriptional output of the AR.[8][9] Mutations within the BF3 domain have been shown to significantly impact the AR's interaction with these regulatory proteins.[9]

Role in AR Nuclear Translocation and Activation

By mediating interactions with cytoplasmic co-chaperones like SGTA, the BF3 domain is integral to the process of AR nuclear import.[4] Small molecule inhibitors that specifically target and block the BF3 site have been shown to prevent the AR from translocating into the nucleus, effectively shutting down its transcriptional activity.[4][10] This demonstrates that a functional BF3 site is a prerequisite for the AR to reach its nuclear targets and activate gene expression.

The BF3 Domain as a Therapeutic Target in CRPC

The development of castration-resistant prostate cancer (CRPC) is often driven by mechanisms that bypass traditional anti-androgen therapies, such as AR mutations, AR overexpression, or the expression of AR splice variants (AR-Vs) that lack the LBD.[4] Because BF3 inhibitors target a completely different site and mechanism, they offer a powerful strategy to overcome this resistance.[8][11]

Small molecules like VPC-13566 have been developed to specifically bind to the BF3 pocket.[4] These compounds act not by competing with androgens, but by disrupting the essential co-chaperone interactions at the BF3 surface.[4] This novel mechanism allows them to inhibit AR activity even in enzalutamide-resistant cancer cells.[4][11]

Data Presentation: Inhibitory Activity of BF3-Targeted Compounds

The following table summarizes quantitative data for the BF3-inhibitor VPC-13566 and its effects on various prostate cancer cell lines.

| Compound | Target Cell Line | Assay Type | Endpoint | Result | Reference |

| VPC-13566 | LNCaP (Androgen-Sensitive) | Cell Viability | IC₅₀ | ~10 µM | [4] |

| MR49F (Enzalutamide-Resistant) | Cell Viability | IC₅₀ | ~12 µM | [4] | |

| LNCaP | AR Transcriptional Activity | IC₅₀ | ~1 µM | [4] | |

| MR49F | AR Transcriptional Activity | IC₅₀ | ~1 µM | [4] | |

| Purified AR-LBD | Direct Binding (BLI) | K_D | ~5.5 µM | [4] |

Signaling Pathways and Logical Relationships

Visualizations are provided below to illustrate the key pathways and structural relationships involving the BF3 domain.

Caption: AR signaling pathway and the inhibitory action of a BF3-targeted molecule.

Caption: Domain structure of the Androgen Receptor highlighting the BF3 pocket on the LBD.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the BF3 domain's function.

Proximity Ligation Assay (PLA) to Detect Protein-Protein Interactions

-

Objective: To visualize and quantify the interaction between the endogenous AR and a BF3-binding partner (e.g., BAG1L) within cells and assess the disruptive effect of a BF3 inhibitor.

-

Protocol:

-

Cell Culture: Prostate cancer cells (e.g., LNCaP) are seeded onto glass coverslips and allowed to attach overnight.

-

Treatment: Cells are treated with the BF3 inhibitor (e.g., VPC-13566) or a vehicle control for a specified duration.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with Triton X-100 to allow antibody access.

-

Blocking: Non-specific binding sites are blocked using a blocking solution provided in the PLA kit (e.g., Duolink®).

-

Primary Antibody Incubation: Cells are incubated overnight at 4°C with a pair of primary antibodies raised in different species, one targeting AR and the other targeting the protein of interest (e.g., anti-BAG1L).

-

PLA Probe Ligation: Coverslips are incubated with secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes). If the proteins are in close proximity (<40 nm), these probes can be ligated to form a circular DNA template.

-

Amplification: A rolling-circle amplification reaction is performed using a DNA polymerase to generate a concatemer of the circular template.

-

Detection: The amplified product is detected by hybridization with fluorescently labeled oligonucleotides.

-

Imaging: Nuclei are counterstained with DAPI. The coverslips are mounted and imaged using a fluorescence microscope. Each fluorescent spot represents a single protein-protein interaction event.

-

Quantification: Image analysis software is used to count the number of PLA signals per cell to quantify the interaction. A decrease in signals in the inhibitor-treated group indicates disruption of the interaction.[4]

-

Caption: Experimental workflow for the Proximity Ligation Assay (PLA).

Biolayer Interferometry (BLI) for Direct Binding Analysis

-

Objective: To measure the direct binding affinity (K_D) between a small molecule inhibitor and the purified AR protein domain in real-time.

-

Protocol:

-

Protein Preparation: Purify the recombinant AR Ligand-Binding Domain (LBD), often with a tag such as GST or His for immobilization.

-

Sensor Preparation: Biotinylated AR-LBD is loaded onto streptavidin-coated biosensors until a stable signal is achieved.

-

Baseline: Sensors are dipped into a kinetic buffer to establish a stable baseline reading.

-

Association: Sensors are moved into wells containing serial dilutions of the small molecule inhibitor (e.g., VPC-13566). The binding of the inhibitor to the immobilized AR-LBD causes a shift in the interference pattern, which is recorded over time.

-

Dissociation: Sensors are moved back into the kinetic buffer, and the dissociation of the inhibitor from the AR-LBD is monitored as a decay in the signal.

-

Data Analysis: The resulting sensorgrams (response vs. time) are analyzed using a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).[4]

-

Conclusion

The Androgen Receptor's BF3 domain is a multifaceted regulatory site crucial for co-chaperone recruitment, nuclear translocation, and the allosteric modulation of transcriptional activity. Its distinct location and mechanism of action make it an exceptionally promising target for the development of novel therapeutics aimed at overcoming resistance in advanced prostate cancer. The continued exploration of BF3-interacting partners and the development of next-generation BF3 inhibitors hold significant potential for treating CRPC and other androgen-driven diseases.

References

- 1. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Androgen receptor - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting the Binding Function 3 (BF3) Site of the Human Androgen Receptor Through Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Allosteric Conversation in the Androgen Receptor Ligand-Binding Domain Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Binding Function-3 of the Androgen Receptor Blocks Its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

VPC13163: A Novel Anti-Androgen Targeting the Androgen Receptor Binding Function-3 (BF3) Domain for the Treatment of Castration-Resistant Prostate Cancer

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Castration-resistant prostate cancer (CRPC) poses a significant clinical challenge, largely driven by the reactivation of the androgen receptor (AR) signaling axis. Current therapies predominantly target the AR ligand-binding domain (LBD), but resistance inevitably emerges through mechanisms such as AR mutations, amplification, and the expression of AR splice variants (AR-Vs) that lack the LBD. This technical guide details the preclinical data and mechanism of action of VPC13163 and its closely related analog, VPC-13566, novel small molecule inhibitors that target the Binding Function-3 (BF3) site on the AR. By binding to this distinct surface pocket, these compounds allosterically inhibit AR activity, prevent nuclear translocation, and demonstrate potent anti-tumor effects in both androgen-sensitive and enzalutamide-resistant prostate cancer models. This document provides a comprehensive overview of the quantitative preclinical data, detailed experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers and drug development professionals in the field of oncology.

Introduction

Androgen deprivation therapy (ADT) remains the cornerstone of treatment for advanced prostate cancer. However, the disease invariably progresses to a castration-resistant state (CRPC), where the androgen receptor (AR) signaling pathway is reactivated despite low levels of circulating androgens[1]. Second-generation anti-androgens like enzalutamide and abiraterone have improved patient outcomes, but their efficacy is limited by the development of resistance[2][3]. A primary mechanism of resistance involves alterations in the AR, including point mutations in the ligand-binding domain (LBD) and the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD, rendering LBD-targeted therapies ineffective[2][3].

This has spurred the development of novel anti-androgens that target different domains of the AR. One such promising target is the Binding Function-3 (BF3) site, a surface-exposed pocket on the AR that is crucial for the interaction with co-chaperones and subsequent nuclear translocation and transcriptional activity[4][5]. This compound and its advanced analog, VPC-13566, are first-in-class small molecule inhibitors that specifically target the AR BF3 site[4][5]. This guide provides a detailed technical overview of the preclinical evidence supporting this compound/VPC-13566 as a novel therapeutic strategy for CRPC.

Quantitative Preclinical Data

The preclinical efficacy of this compound and its analog VPC-13566 has been evaluated in a range of in vitro assays using androgen-sensitive (LNCaP) and enzalutamide-resistant (MR49F) prostate cancer cell lines. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of this compound and VPC-13566 in Prostate Cancer Cell Lines

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| This compound (compound 23) | AR Transcriptional Activity | LNCaP | 0.31 | [4] |

| VPC-13566 | AR Transcriptional Activity | LNCaP | 0.05 | [4] |

| VPC-13566 | PSA Expression | LNCaP | 0.08 | [4] |

| VPC-13566 | PSA Expression | MR49F (Enzalutamide-Resistant) | 0.35 | [4] |

| VPC-13566 | Cell Viability (MTS Assay) | LNCaP | 0.15 | [4] |

| VPC-13566 | Cell Viability (MTS Assay) | MR49F (Enzalutamide-Resistant) | 0.07 | [4] |

| Enzalutamide | AR Transcriptional Activity | LNCaP | 0.19 | [4] |

Table 2: In Vivo Efficacy of VPC-13566 in a Castration-Resistant LNCaP Xenograft Model

| Treatment Group | Dosing Regimen | Mean Tumor Volume Change (%) | Mean Serum PSA Level Change (%) | Reference |

| Vehicle Control | Not specified | Increase | Increase | [4] |

| VPC-13566 | Not specified | Significant Inhibition | Significant Reduction | [4] |

Note: Specific quantitative values for tumor growth inhibition and PSA reduction in the in vivo study were not detailed in the provided search results.

Mechanism of Action

This compound and VPC-13566 exert their anti-androgen activity through a novel mechanism of action centered on the inhibition of the AR BF3 site.

Targeting the AR BF3 Site

The BF3 site is a shallow groove on the surface of the AR LBD that serves as a docking site for various co-chaperone proteins, such as FKBP52 and BAG1L[4][5]. These interactions are critical for the proper folding, stabilization, and subsequent nuclear translocation of the AR. This compound and its analogs bind to this site, inducing a conformational change that disrupts the interaction between the AR and its co-chaperones[4].

Inhibition of AR Nuclear Translocation

Upon androgen binding, the AR undergoes a conformational change, dissociates from heat shock proteins in the cytoplasm, and translocates to the nucleus. This nuclear localization is a prerequisite for its function as a transcription factor. By disrupting the interaction with co-chaperones that facilitate this process, VPC-13566 effectively blocks the nuclear translocation of the AR[4]. This has been demonstrated in studies showing a significant reduction in nuclear AR levels in prostate cancer cells treated with VPC-13566[4].

Downregulation of AR Target Gene Expression

Once in the nucleus, the AR binds to androgen response elements (AREs) in the promoter and enhancer regions of its target genes, leading to their transcription. Key AR target genes include Prostate-Specific Antigen (PSA), Transmembrane Serine Protease 2 (TMPRSS2), and others that promote prostate cancer cell growth and survival. By preventing AR nuclear translocation, this compound and VPC-13566 inhibit the transcription of these downstream target genes, as evidenced by the significant reduction in PSA expression in both LNCaP and enzalutamide-resistant MR49F cells[4].

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound and its analogs.

Cell Lines and Culture Conditions

-

LNCaP Cells: Human prostate adenocarcinoma cells, androgen-sensitive. Cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

MR49F Cells: Enzalutamide-resistant human prostate cancer cells derived from LNCaP cells. Cultured in RPMI-1640 medium with 10% Charcoal-Stripped Fetal Bovine Serum (CSS) and 10 µM enzalutamide to maintain resistance.

-

PC-3 Cells: Human prostate cancer cells, androgen-independent. Cultured in F-12K Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. All cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

AR Transcriptional Activity Assay (eGFP Reporter Assay)

This assay quantifies the transcriptional activity of the AR in response to treatment with test compounds.

-

Cell Seeding: LNCaP cells stably transfected with a construct containing an androgen-responsive element (ARE) driving the expression of enhanced Green Fluorescent Protein (eGFP) are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

-

Compound Treatment: After 24 hours, the culture medium is replaced with a medium containing the test compound (this compound or VPC-13566) at various concentrations, along with a synthetic androgen (e.g., 1 nM R1881) to stimulate AR activity.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Fluorescence Measurement: eGFP fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 488 nm and 509 nm, respectively.

-

Data Analysis: The fluorescence intensity is normalized to a vehicle control (DMSO) to determine the percent inhibition of AR transcriptional activity. IC50 values are calculated using non-linear regression analysis.

PSA Expression Assay (ELISA)

This assay measures the level of secreted Prostate-Specific Antigen (PSA), a downstream target of AR, in the cell culture medium.

-

Cell Seeding and Treatment: LNCaP or MR49F cells are seeded in 24-well plates and treated with test compounds as described for the AR transcriptional activity assay.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

-

ELISA Procedure: The concentration of PSA in the supernatant is quantified using a commercially available human PSA ELISA kit, following the manufacturer's instructions. This typically involves the following steps:

-

Addition of standards and samples to a microplate pre-coated with a PSA capture antibody.

-

Incubation to allow PSA to bind to the antibody.

-

Washing to remove unbound substances.

-

Addition of a detection antibody conjugated to an enzyme (e.g., HRP).

-

Addition of a substrate solution that reacts with the enzyme to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at a specific wavelength (e.g., 450 nm).

-

-

Data Analysis: A standard curve is generated using known concentrations of PSA. The PSA concentration in the samples is determined by interpolating from the standard curve. The percent inhibition of PSA secretion is calculated relative to the vehicle control, and IC50 values are determined.

Cell Viability Assay (MTS Assay)

This assay assesses the effect of the test compounds on the metabolic activity of the cells, which is an indicator of cell viability.

-

Cell Seeding: LNCaP, MR49F, or PC-3 cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well.

-

Compound Treatment: After 24 hours, the cells are treated with various concentrations of the test compound.

-

Incubation: The plates are incubated for 72-96 hours at 37°C.

-

MTS Reagent Addition: MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) is added to each well according to the manufacturer's protocol.

-

Incubation: The plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by metabolically active cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured at approximately 490 nm using a microplate reader.

-

Data Analysis: The absorbance values are corrected for background absorbance. The percent cell viability is calculated relative to the vehicle control, and IC50 values are determined.

AR Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the localization of the AR within the cell.

-

Cell Seeding: Prostate cancer cells are seeded on glass coverslips in 24-well plates.

-

Compound Treatment: The cells are treated with the test compound and a synthetic androgen (e.g., R1881) for a specified period (e.g., 1-2 hours).

-

Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100.

-

Immunostaining: The cells are incubated with a primary antibody specific for the AR, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA dye such as DAPI.

-

Imaging: The coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope.

-

Image Analysis: The fluorescence intensity of the AR staining in the nucleus and cytoplasm is quantified using image analysis software. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of AR nuclear translocation.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of the test compound in a mouse model of castration-resistant prostate cancer.

-

Animal Model: Male immunodeficient mice (e.g., NOD/SCID) are used.

-

Tumor Cell Implantation: LNCaP cells are suspended in Matrigel and injected subcutaneously into the flanks of the mice.

-

Castration and Tumor Growth: Once the tumors reach a certain volume, the mice are surgically castrated to induce a castration-resistant state. The tumors are allowed to regrow.

-

Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., VPC-13566) via a suitable route of administration (e.g., intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

PSA Measurement: Blood samples are collected periodically to measure serum PSA levels using an ELISA kit.

-

Data Analysis: Tumor growth curves and changes in PSA levels are plotted for each group. The anti-tumor efficacy is assessed by comparing the tumor growth and PSA levels in the treatment group to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the AR signaling pathway and the experimental workflows described in this guide.

Caption: AR signaling in CRPC and the inhibitory action of this compound.

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound and its advanced analog VPC-13566 represent a promising new class of anti-androgens for the treatment of CRPC. By targeting the AR BF3 site, these compounds employ a novel mechanism of action that circumvents the common resistance mechanisms associated with LBD-targeted therapies. The potent in vitro activity against both androgen-sensitive and enzalutamide-resistant prostate cancer cells, coupled with the inhibition of AR nuclear translocation and downstream signaling, provides a strong rationale for their continued development. The in vivo efficacy observed in a castration-resistant xenograft model further underscores their therapeutic potential. This technical guide provides a comprehensive summary of the preclinical data and methodologies that form the basis for the ongoing investigation of these novel compounds. Further studies, including detailed pharmacokinetic and toxicology assessments, as well as clinical trials, are warranted to fully elucidate the clinical utility of targeting the AR BF3 site in patients with advanced prostate cancer.

References

- 1. broadpharm.com [broadpharm.com]

- 2. abcam.com [abcam.com]

- 3. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. elkbiotech.com [elkbiotech.com]

No Publicly Available Data for VPC13163 (NSC-52361)

A comprehensive search for publicly accessible scientific literature and data regarding the discovery, development, and mechanism of action of a compound designated as VPC13163 or NSC-52361 has yielded no specific results. This suggests that the compound may be an internal designation not yet disclosed in public research, an early-stage candidate without published data, or that the identifiers may be inaccurate.

It is common in the pharmaceutical and biotechnology industries for compounds to be assigned internal codes during early-stage research and development. Information about these compounds, including their chemical structure, biological activity, and mechanism of action, often remains proprietary until a decision is made to publish findings, file for patents, or initiate clinical trials.

Therefore, without further, more specific identifiers or the public release of data, a detailed technical whitepaper on this compound (NSC-52361) cannot be generated. Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult internal documentation if this is a known internal project or to await potential future publications or public disclosures.

The Androgen Receptor's Pivotal Role in Enzalutamide-Resistant Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzalutamide, a potent second-generation androgen receptor (AR) signaling inhibitor, has significantly improved outcomes for patients with metastatic castration-resistant prostate cancer (mCRPC). However, the emergence of resistance is a major clinical challenge. This technical guide provides an in-depth exploration of the multifaceted role of the androgen receptor in driving enzalutamide resistance. We delve into the primary molecular mechanisms, including AR gene amplification, mutations in the ligand-binding domain, and the expression of constitutively active AR splice variants. Furthermore, we examine AR-independent bypass pathways that contribute to resistance, such as the upregulation of the glucocorticoid receptor and the activation of alternative signaling cascades like PI3K/AKT, STAT3, and Wnt. This guide offers detailed experimental protocols for key assays used to study enzalutamide resistance and presents quantitative data in structured tables for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear understanding of the complex molecular interplay.

Introduction: Enzalutamide and the Challenge of Resistance

Prostate cancer is a leading cause of cancer-related mortality in men worldwide. The androgen receptor, a nuclear transcription factor, is the primary driver of prostate cancer growth and progression. Enzalutamide is a second-generation non-steroidal anti-androgen that functions by competitively inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and impairing the interaction of AR with DNA. Despite its initial efficacy, a significant portion of patients develop resistance to enzalutamide, leading to disease progression. Understanding the molecular underpinnings of this resistance is critical for the development of novel therapeutic strategies.

The Androgen Receptor at the Core of Resistance

The AR signaling axis remains a central player in the majority of enzalutamide-resistant prostate cancers. Tumors have developed sophisticated mechanisms to reactivate or bypass the AR pathway, leading to continued cell proliferation and survival.

AR-Dependent Mechanisms of Resistance

2.1.1. Androgen Receptor Amplification

AR gene amplification is a common mechanism of resistance, leading to overexpression of the AR protein. This increased AR expression can overwhelm the inhibitory effects of enzalutamide, allowing for the reactivation of AR-dependent gene transcription even at therapeutic concentrations of the drug.[1][2] Sequencing of tumors from patients with enzalutamide-resistant CRPC has revealed that a significant majority have AR gene amplifications.[1]

2.1.2. Androgen Receptor Mutations

Point mutations within the AR ligand-binding domain (LBD) can alter the receptor's conformation, leading to a change in its response to anti-androgens. The most well-characterized mutation conferring resistance to enzalutamide is the F876L mutation. This substitution transforms enzalutamide from an antagonist into an agonist, paradoxically promoting tumor growth in the presence of the drug.[1][2][3][4] Other mutations, such as T878A and H875Y, have also been identified in enzalutamide-resistant tumors and can be activated by other steroids or anti-androgens.[3] The prevalence of AR LBD mutations increases with exposure to AR-targeted therapies.[5][6][7]

2.1.3. Androgen Receptor Splice Variants (AR-Vs)

AR splice variants, particularly AR-V7, are a significant driver of enzalutamide resistance.[1][2][8][9] These variants lack the LBD, the target of enzalutamide, and are therefore constitutively active transcription factors.[1][2] The expression of AR-V7 is associated with poor prognosis and resistance to both enzalutamide and abiraterone.[8][10][11] Detection of AR-V7 in circulating tumor cells (CTCs) is being explored as a predictive biomarker for treatment selection.[10][11]

AR-Independent Bypass Pathways

In some cases, prostate cancer cells can become less reliant on AR signaling by activating alternative survival pathways.

2.2.1. Glucocorticoid Receptor (GR) Upregulation

The glucocorticoid receptor can be upregulated in enzalutamide-resistant tumors and can activate a transcriptional program that overlaps with that of the AR.[12][13] This allows the cancer cells to bypass the AR blockade and maintain pro-survival signaling.[12] The expression of GR has been observed to be higher in enzalutamide-resistant preclinical models and patient samples.[12]

2.2.2. Crosstalk with Other Signaling Pathways

Several other signaling pathways have been implicated in conferring enzalutamide resistance through crosstalk with the AR pathway or by providing alternative growth and survival signals.

-

PI3K/AKT/mTOR Pathway: This pathway is frequently activated in advanced prostate cancer and has been shown to be a key mediator of resistance to AR-targeted therapies.[14][15][16][17] There is a reciprocal feedback loop between the AR and PI3K/AKT pathways, where inhibition of one can lead to the activation of the other.[14][16][18]

-

STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway can be activated by cytokines like IL-6 and can promote enzalutamide resistance by enhancing AR transcriptional activity and promoting cell survival.[1][19][20][21]

-

Wnt/β-catenin Signaling: Activation of the Wnt/β-catenin pathway has been shown to be elevated in enzalutamide-resistant prostate cancer and can contribute to resistance by promoting stem-like cell features and cell proliferation.[2][22][23][24][25]

Quantitative Data on AR Alterations in Enzalutamide Resistance

The following tables summarize quantitative data from various studies on the prevalence of key AR alterations and the in vitro efficacy of enzalutamide in sensitive and resistant settings.

Table 1: Prevalence of AR Alterations in Enzalutamide-Resistant Metastatic Castration-Resistant Prostate Cancer (mCRPC)

| Alteration | Prevalence in Enzalutamide-Resistant mCRPC | Reference(s) |

| AR Amplification | Up to 50-70% | [1][26] |

| AR-V7 Expression | 18.3% (mean, range 17.8%–28.8%) in baseline mCRPC | [8] |

| 39% in enzalutamide-treated patients | [11] | |

| AR LBD Mutations | ~20-25% after AR pathway inhibitor treatment | [6][7] |

| F877L Mutation | Increased prevalence after enzalutamide treatment | [5] |

| L702H Mutation | Increased prevalence after abiraterone and enzalutamide | [5][6][7] |

| T878A/S Mutations | Increased prevalence after abiraterone treatment | [5][7] |

Table 2: In Vitro Efficacy of Enzalutamide in Sensitive vs. Resistant Prostate Cancer Cell Lines

| Cell Line | Status | Enzalutamide IC50 | Reference(s) |

| LNCaP | Sensitive | 36 nM | [27] |

| C4-2B | Enzalutamide-Resistant | 14.77 µM (Resistance Index: 12.4) | [28] |

| LAPC4 EnzaR | Enzalutamide-Resistant | Significantly decreased sensitivity (up to 10 µM) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of AR in enzalutamide resistance.

Generation of Enzalutamide-Resistant Cell Lines

This protocol describes the generation of enzalutamide-resistant prostate cancer cell lines through continuous drug exposure.

-

Cell Culture: Culture parental prostate cancer cells (e.g., LNCaP, C4-2B) in their recommended growth medium.

-

Determine Initial IC50: Perform a cell viability assay (e.g., MTT assay) to determine the initial half-maximal inhibitory concentration (IC50) of enzalutamide for the parental cell line.

-

Continuous Treatment: Begin continuous treatment of the parental cells with enzalutamide at a concentration below the IC50 (e.g., 1.2 µM for C4-2B).[28]

-

Dose Escalation: Once the cells adapt and resume proliferation, gradually increase the concentration of enzalutamide in a stepwise manner (e.g., to 2.5 µM, then 5 µM).[28]

-

Monitor Resistance: Periodically assess the IC50 of the cell population to monitor the development of resistance.

-

Establishment of Resistant Line: A significant increase in IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.

-

Maintenance: Maintain the resistant cell line in a medium containing a maintenance dose of enzalutamide to preserve the resistant phenotype.

Western Blot for AR and AR-V7 Detection

This protocol is for the detection and quantification of full-length AR and AR-V7 protein levels in cell lysates.

-

Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% Tris-Glycine gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR (N-terminal domain) and AR-V7 (specific antibody) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an ECL Western Blotting Substrate and a chemiluminescence imaging system.

-

Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Quantitative Real-Time PCR (qRT-PCR) for AR-V7 Detection in Circulating Tumor Cells (CTCs)

This protocol outlines the detection of AR-V7 mRNA in CTCs isolated from patient blood.

-

CTC Isolation: Isolate CTCs from whole blood using an EpCAM-based immunomagnetic enrichment method.

-

RNA Extraction: Extract total RNA from the enriched CTC fraction.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

qPCR: Perform quantitative PCR using specific primers and probes for AR-V7 and a housekeeping gene (e.g., 18S rRNA) for normalization.

-

Data Analysis: Calculate the relative expression of AR-V7 using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) for AR

This protocol is for studying the interaction of AR with DNA in prostate cancer cells.

-

Cross-linking: Cross-link proteins to DNA by treating cells with formaldehyde.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for AR overnight at 4°C.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific DNA regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis of AR binding sites.

Visualizing the Complexity: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows involved in enzalutamide resistance.

Caption: Overview of AR-dependent and -independent mechanisms of enzalutamide resistance.

Caption: Workflow for generating enzalutamide-resistant prostate cancer cell lines.

Caption: Crosstalk between AR and key signaling pathways in enzalutamide resistance.

Conclusion and Future Directions

The androgen receptor remains a critical therapeutic target in prostate cancer, even in the context of enzalutamide resistance. A comprehensive understanding of the diverse mechanisms by which tumors evade AR-targeted therapies is essential for the development of more effective treatments. The future of managing enzalutamide-resistant prostate cancer will likely involve personalized approaches guided by biomarkers that can identify the specific resistance mechanisms at play in individual patients. This will enable the rational selection of subsequent therapies, including novel AR-directed agents that can overcome specific mutations or target AR splice variants, as well as combination strategies that co-target bypass signaling pathways. The experimental models and protocols outlined in this guide provide a framework for the continued investigation of enzalutamide resistance and the development of next-generation therapies to improve outcomes for patients with advanced prostate cancer.

References

- 1. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt-pathway Activating Mutations Are Associated with Resistance to First-line Abiraterone and Enzalutamide in Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Emerging mutations and functional changes of androgen receptor associated with treatment resistance in prostate cancer - Martignano - Translational Cancer Research [tcr.amegroups.org]

- 5. urotoday.com [urotoday.com]

- 6. urotoday.com [urotoday.com]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. Androgen receptor variant 7 (AR-V7) in sequencing therapeutic agents for castratrion resistant prostate cancer: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ASCO – American Society of Clinical Oncology [asco.org]

- 11. AR-V7 and Resistance to Enzalutamide and Abiraterone in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucocorticoid Receptor Confers Resistance to Anti-Androgens by Bypassing Androgen Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Targeting the PI3K/AKT pathway overcomes enzalutamide resistance by inhibiting induction of the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Crosstalking between Androgen and PI3K/AKT Signaling Pathways in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of constitutively active Stat3 reverses enzalutamide resistance in LNCaP derivative prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of constitutively active Stat3 reverses enzalutamide resistance in LNCaP derivative prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of the Wnt/β-Catenin Pathway Overcomes Resistance to Enzalutamide in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Wntless promotes cellular viability and resistance to enzalutamide in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibition of noncanonical Wnt pathway overcomes enzalutamide resistance in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Clinical implications of AR alterations in advanced prostate cancer: A multi-institutional collaboration - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Enzalutamide-Resistant Progression of Castration-Resistant Prostate Cancer Is Driven via the JAK2/STAT1-Dependent Pathway [frontiersin.org]

- 28. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Target Binding and Selectivity Profile of VPC13163

A comprehensive analysis of the available scientific literature reveals no specific public domain information regarding the compound designated as VPC13163. Searches for its target binding profile, selectivity, mechanism of action, and associated signaling pathways did not yield any direct results. This suggests that this compound may be an internal corporate designation for a compound that has not yet been disclosed in peer-reviewed publications, patents, or public databases. It is also possible that the identifier is very new or contains a typographical error.

Consequently, it is not possible to provide a detailed technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams as requested. The core requirements of this whitepaper hinge on the availability of specific experimental data for this compound, which is currently not accessible in the public domain.

For researchers, scientists, and drug development professionals interested in the analysis of novel compounds, the general approach to characterizing a target binding and selectivity profile would involve a series of established experimental and computational methodologies. A hypothetical workflow and the types of data that would be generated are outlined below.

General Experimental Workflow for Characterizing a Novel Compound

The process of defining the target binding and selectivity of a new chemical entity typically follows a structured progression from initial screening to detailed mechanistic studies.

Figure 1: A generalized experimental workflow for the characterization of a novel chemical compound.

Hypothetical Data Presentation

Should data for a compound like this compound become available, it would be summarized in tables for clarity and comparative analysis.

Table 1: Hypothetical Binding Affinity Profile of this compound

| Target | Assay Type | Ki (nM) | Kd (nM) |

| Primary Target X | Radioligand Binding | 1.5 | - |

| Isoform Y | Surface Plasmon Resonance | - | 5.2 |

| Isoform Z | Isothermal Titration Calorimetry | - | 25.8 |

Table 2: Hypothetical Functional Activity of this compound

| Target | Assay Type | EC50 (nM) | IC50 (nM) | Mode of Action |

| Primary Target X | cAMP Assay | 0.8 | - | Agonist |

| Off-Target A | Kinase Activity Assay | - | 1,250 | Inhibitor |

| Off-Target B | Reporter Gene Assay | - | >10,000 | No effect |

Table 3: Hypothetical Selectivity Profile of this compound

| Off-Target | Family | Fold Selectivity (vs. Primary Target X Ki) |

| Off-Target A | Kinase | 833 |

| Off-Target C | GPCR | >5,000 |

| Off-Target D | Ion Channel | >10,000 |

Detailed Methodologies (Illustrative Examples)

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are examples of methodologies that would be employed to generate the data presented above.

Radioligand Binding Assays

To determine the binding affinity (Ki) of this compound for its primary target, competitive radioligand binding assays would be performed. Membranes prepared from cells expressing the target receptor would be incubated with a known radiolabeled ligand at a concentration near its Kd and varying concentrations of the unlabeled test compound (this compound). Non-specific binding would be determined in the presence of a high concentration of a non-radiolabeled competitor. Following incubation, bound and free radioligand would be separated by rapid filtration. The radioactivity retained on the filters would be quantified by liquid scintillation counting. The IC50 values would be determined by non-linear regression analysis of the competition curves and converted to Ki values using the Cheng-Prusoff equation.

Cellular Functional Assays

To assess the functional activity of this compound, a relevant cell-based assay would be employed. For instance, if the primary target is a G-protein coupled receptor (GPCR) that modulates cyclic AMP (cAMP) levels, a cAMP assay would be appropriate. Cells expressing the target receptor would be treated with varying concentrations of this compound. Following stimulation, intracellular cAMP levels would be measured using a commercially available kit, such as a competitive immunoassay utilizing a chemiluminescent or fluorescent substrate. The concentration-response curves would be analyzed using a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathway Visualization

Once the primary target and its functional consequences are identified, the associated signaling pathway can be visualized. For example, if this compound were found to be an agonist of a Gs-coupled GPCR, the following diagram would illustrate the canonical signaling cascade.

In Vitro Efficacy of VPC13163: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on the efficacy of VPC13163, a novel small molecule inhibitor of the Androgen Receptor (AR). The data presented herein demonstrates the potential of this compound and its more potent analogue, VPC-13566, as therapeutic agents for castration-resistant prostate cancer (CRPC), including forms resistant to current anti-androgen therapies.

Core Compound Profile

This compound is a potent inhibitor of the Androgen Receptor's Binding Function 3 (BF3) site. This novel mechanism of action disrupts the interaction of AR with essential co-chaperone proteins, ultimately leading to the inhibition of AR transcriptional activity. Unlike conventional anti-androgens that target the ligand-binding domain, this compound's unique target site offers a promising strategy to overcome common resistance mechanisms.

Quantitative Efficacy Data

The in vitro efficacy of this compound and its advanced analogue, VPC-13566, has been evaluated in various prostate cancer cell lines. The following tables summarize the key quantitative data from these studies.

| Compound | Assay | Cell Line | IC50 (µM) |

| This compound | AR Transcriptional Activity | LNCaP | 0.31 |

| VPC-13566 | AR Transcriptional Activity | LNCaP | 0.05 |

| Enzalutamide | AR Transcriptional Activity | LNCaP | 0.19 |

Table 1: Inhibition of AR Transcriptional Activity. The IC50 values for the inhibition of an androgen-responsive eGFP reporter in LNCaP cells are presented.[1]

| Compound | Cell Line | IC50 (µM) |

| VPC-13566 | LNCaP (Androgen-Sensitive) | 0.15 |

| VPC-13566 | MR49F (Enzalutamide-Resistant) | 0.07 |

| VPC-13566 | PC3 (AR-Independent) | No effect |

Table 2: Inhibition of Cell Proliferation. The IC50 values were determined by MTS assay after 4 days of treatment. The lack of effect in PC3 cells confirms AR-specific activity.[1]

Signaling Pathway and Mechanism of Action

This compound and its analogues function by allosterically inhibiting the Androgen Receptor. By binding to the BF3 site, the compound prevents the necessary conformational changes and protein-protein interactions required for AR activation. This leads to a cascade of inhibitory effects, including the blockage of AR nuclear translocation and the subsequent downregulation of AR-target genes like Prostate-Specific Antigen (PSA).

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Lines and Culture Conditions

-

LNCaP: Human prostate adenocarcinoma cells, androgen-sensitive. Maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

-

MR49F: Enzalutamide-resistant LNCaP derivative. Maintained in RPMI-1640 with 10% FBS and 10 µM enzalutamide to retain resistance.

-

PC3: Human prostate adenocarcinoma cells, AR-negative. Cultured in F-12K Medium with 10% FBS.

All cell lines are cultured at 37°C in a humidified atmosphere of 5% CO2.

AR Transcriptional Activity Assay (eGFP Reporter)

This assay quantifies the ability of a compound to inhibit the transcriptional activity of the Androgen Receptor.

Protocol:

-

Cell Plating: LNCaP cells stably expressing an eGFP reporter under the control of an androgen-responsive promoter (LN-ARR2PB-eGFP) are seeded in 96-well plates at a density of 35,000 cells/well in phenol red-free RPMI 1640 with 5% charcoal-stripped serum (CSS).[2]

-

Compound Addition: After 24 hours, the medium is replaced with fresh medium containing 0.1 nM of the synthetic androgen R1881 and varying concentrations of this compound.[2]

-

Incubation: The plates are incubated for 72 hours at 37°C.[2]

-

Fluorescence Measurement: eGFP fluorescence is measured using a plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.[2]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Cell Proliferation (MTS) Assay

This assay determines the effect of this compound on the viability and proliferation of prostate cancer cells.

Protocol:

-

Cell Plating: LNCaP, MR49F, and PC3 cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a dose range of VPC-13566.[1]

-

Incubation: Plates are incubated for 4 days.[1]

-

MTS Reagent Addition: MTS reagent is added to each well according to the manufacturer's instructions.

-

Incubation: Plates are incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: IC50 values are determined from the resulting dose-response curves.

PSA Expression Assay

This assay measures the secretion of Prostate-Specific Antigen (PSA), a key biomarker of AR activity, into the cell culture medium.

Protocol:

-

Cell Treatment: LNCaP or MR49F cells are treated with this compound or VPC-13566 for a specified period.

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of PSA in the supernatant is quantified using a commercial PSA ELISA kit, following the manufacturer's protocol. This typically involves a sandwich immunoassay format.[3][4][5]

-

Data Analysis: The reduction in PSA levels in treated cells is compared to untreated controls.

AR Nuclear Translocation Assay

This assay visualizes and quantifies the movement of the Androgen Receptor from the cytoplasm to the nucleus upon stimulation and its inhibition by this compound.

References

- 1. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.1. Enhanced Green Fluorescent Protein (eGFP) Cellular AR Transcription Assay [bio-protocol.org]

- 3. wwwn.cdc.gov [wwwn.cdc.gov]

- 4. monobind.com [monobind.com]

- 5. phoenixbiotech.net [phoenixbiotech.net]

The Potential of Targeting the Androgen Receptor Binding Function 3 (BF3) in Advanced Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) remains a critical therapeutic target in advanced prostate cancer, even in the castration-resistant state (CRPC). However, resistance to current therapies that target the AR ligand-binding domain (LBD) is a major clinical challenge, often driven by AR mutations, amplification, or the expression of constitutively active splice variants like AR-V7. This has spurred the investigation of alternative strategies to inhibit AR signaling. One promising approach is the targeting of a distinct pocket on the AR surface known as the Binding Function 3 (BF3) site. This technical guide provides a comprehensive overview of the preclinical and emerging clinical rationale for targeting the AR BF3 pocket in advanced prostate cancer. We will delve into the mechanism of action of BF3 inhibitors, present key preclinical data for representative compounds, and provide detailed experimental protocols for the evaluation of novel BF3-targeting agents.

Introduction: The Androgen Receptor and the Emergence of Resistance

Prostate cancer is the most commonly diagnosed non-skin cancer in men.[1] The growth and progression of prostate cancer are heavily dependent on the androgen receptor (AR) signaling pathway.[2] Consequently, androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced disease.[2] Despite initial efficacy, most patients eventually progress to CRPC, a lethal form of the disease where AR signaling is often reactivated despite castrate levels of androgens.[2][3]

Mechanisms of resistance to LBD-targeted therapies, such as enzalutamide, are numerous and include:

-

AR gene amplification and overexpression: This sensitizes the receptor to low levels of androgens.[3][4]

-

Mutations in the AR LBD: These can alter ligand binding and even convert antagonists into agonists.[5]

-

Expression of AR splice variants (AR-Vs): Truncated AR isoforms, such as AR-V7, lack the LBD and are constitutively active, rendering LBD-targeting drugs ineffective.[6][7][8][9]

The circumvention of these resistance mechanisms necessitates the development of novel therapeutic strategies that target the AR through alternative mechanisms. The N-terminal domain (NTD) and the Binding Function 3 (BF3) site have emerged as key alternative targets.[2][6][7][10]

The AR Binding Function 3 (BF3) Site: A Novel Therapeutic Target

The BF3 site is a shallow pocket on the surface of the AR LBD, distinct from the androgen-binding site and the Activation Function 2 (AF2) coactivator binding groove.[1][2][11] It is formed by residues from helices 1, 3', and 9, and the loop connecting helices 3 and 3'.[2] The BF3 site is implicated in protein-protein interactions that are crucial for AR function, including interactions with co-chaperones like BAG1L, FKBP52, and the small glutamine-rich tetratricopeptide repeat-containing protein alpha (SGTA).[2][12]

Targeting the BF3 site with small molecule inhibitors offers a novel strategy to allosterically modulate AR activity.[12] This approach has the potential to overcome resistance mechanisms associated with the LBD.

Preclinical Evidence for Targeting AR BF3

Several small molecule inhibitors targeting the AR BF3 site have been developed and evaluated in preclinical models. A key example is VPC-13566.

Quantitative Preclinical Data for AR BF3 and NTD Inhibitors

The following tables summarize key quantitative data for representative AR BF3 and NTD inhibitors from preclinical and clinical studies.

Table 1: In Vitro Activity of AR BF3 and NTD Inhibitors

| Compound | Target | Cell Line | Assay | IC50 (µM) | Citation |

| VPC-13566 | AR BF3 | LNCaP | AR Transcriptional Activity | ~0.5 (estimated from graph) | [2] |

| VPC-13566 | AR BF3 | MR49F (Enzalutamide-Resistant) | PSA Expression | 0.35 | [2] |

| Enzalutamide | AR LBD | LNCaP | AR Transcriptional Activity | ~0.1 (estimated from graph) | [2] |

| EPI-001 | AR NTD | - | AR-NTD AF1 binder | 37.4 | [13] |

| Compound 16 | AR NTD | PC3 (transfected with ARNTD-DBD) | AR-v Activity Inhibition at 10 µM | 35% | [13] |

| SC428 | AR NTD | - | Pan-AR inhibitory effect | Potent | [8] |

| 3-(2,3-dihydro-1H-indol-2-yl)-1H-indole | AR BF3 | LNCaP | PSA Inhibition | 0.2 | [14] |

| 3-(2,3-dihydro-1H-indol-2-yl)-1H-indole | AR BF3 | MR49F (Enzalutamide-Resistant) | PSA Inhibition | 6 | [14] |

Table 2: In Vivo Efficacy of AR BF3 Inhibitor VPC-13566

| Animal Model | Treatment | Outcome | Citation |

| LNCaP Xenograft | VPC-13566 | Significant inhibition of tumor growth and reduction in serum PSA levels, comparable to enzalutamide. | [2] |

| MR49F Xenograft | 3-(2,3-dihydro-1H-indol-2-yl)-1H-indole | Effective inhibition of tumor growth. | [15] |

Table 3: Clinical Trial Data for the AR NTD Inhibitor Masofaniten (EPI-7386)

| Trial Phase | Treatment Regimen | Patient Population | Key Efficacy Endpoints | Citation |

| Phase 1/2 (NCT05075577) | Masofaniten + Enzalutamide | mCRPC, naïve to second-generation antiandrogens | PSA50 response rate: 88% (14/16 pts); PSA90 response rate: 69% (11/16 pts); PSA <0.2 ng/mL: 56% (9/16 pts) | [16] |

| Phase 1 (NCT04421222) | Masofaniten Monotherapy | Heavily pre-treated mCRPC | Preliminary signals of antitumor activity observed in a subset of patients. | [17] |

Signaling Pathways and Mechanisms of Action

The development of inhibitors targeting the AR BF3 site is based on disrupting key protein-protein interactions and allosterically modulating receptor function.

As illustrated above, BF3 inhibitors are proposed to act by:

-

Binding to the BF3 pocket on the cytoplasmic AR.[2]

-

Disrupting the interaction of AR with essential co-chaperones like SGTA, BAG1L, and FKBP52.[2]

-

Ultimately, inhibiting AR-mediated gene transcription .[2]

This mechanism is distinct from LBD antagonists and may be effective against AR splice variants that retain the LBD, as the BF3 site is located within this domain.

Experimental Protocols for Evaluating AR BF3 Inhibitors

A robust preclinical evaluation of novel AR BF3 inhibitors requires a suite of well-defined in vitro and in vivo assays.

In Vitro Assays

This assay quantitatively measures the ability of a compound to inhibit androgen-induced AR transcriptional activity.[2]

-

Cell Line: LNCaP cells stably transfected with a construct containing an androgen-responsive element (ARE) driving the expression of enhanced green fluorescent protein (eGFP).

-

Protocol:

-

Culture LNCaP-eGFP cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Seed cells in 96-well plates at a density of 10,000 cells/well in phenol red-free RPMI 1640 with 5% charcoal-stripped serum (CSS) and allow them to attach overnight.

-

Treat cells with a synthetic androgen (e.g., 0.1 nM R1881) and serial dilutions of the test compound. Include appropriate vehicle and positive controls (e.g., enzalutamide).

-

Incubate for 48-72 hours.

-

Measure eGFP fluorescence using a plate reader (excitation ~485 nm, emission ~520 nm).

-

Calculate IC50 values by plotting the percentage of inhibition against the log of the compound concentration.

-

This assay assesses the effect of the compound on the expression of prostate-specific antigen (PSA), a key AR-regulated gene.[2][19][20]

-

Cell Lines: LNCaP (androgen-sensitive) and MR49F (enzalutamide-resistant).

-

Protocol:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with androgen (e.g., 1 nM R1881) and the test compound for 48 hours.

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against PSA and a loading control (e.g., β-actin or GAPDH).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Visualize bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software.

-

This assay determines the cytotoxic or cytostatic effect of the compound on prostate cancer cells.[2][8][21][22][23]

-

Cell Lines: LNCaP, MR49F, and an AR-negative cell line (e.g., PC-3 or DU145) to assess specificity.

-

Protocol:

-

Seed cells in 96-well plates at an appropriate density.

-

After 24 hours, treat with serial dilutions of the test compound.

-

Incubate for 72-96 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

BLI is used to measure the binding affinity and kinetics of the compound to the AR LBD.[2][4][24][25][26][27]

-

Reagents: Purified recombinant AR-LBD protein, biotinylated test compound or immobilized AR-LBD, streptavidin-coated biosensors.

-

Protocol:

-

Hydrate streptavidin biosensors in the assay buffer.

-

Immobilize the biotinylated AR-LBD onto the biosensors.

-

Establish a baseline reading in the assay buffer.

-

Associate the biosensors with varying concentrations of the test compound.

-

Transfer the biosensors to a buffer-only well to measure dissociation.

-

Analyze the binding and dissociation curves to determine the equilibrium dissociation constant (KD), and the association (ka) and dissociation (kd) rate constants.

-

PLA is a powerful technique to visualize and quantify protein-protein interactions in situ, such as the interaction between AR and its co-chaperones.[2][3][9][15][28][29]

-

Cell Line: LNCaP cells.

-

Protocol:

-

Grow cells on coverslips and treat with androgen and the test compound.

-

Fix and permeabilize the cells.

-

Incubate with primary antibodies against AR and the interacting protein of interest (e.g., SGTA), raised in different species.

-

Add PLA probes (secondary antibodies with attached oligonucleotides).

-

Ligate the oligonucleotides if the proteins are in close proximity (<40 nm).

-

Amplify the ligated DNA circle via rolling circle amplification.

-

Detect the amplified product with fluorescently labeled oligonucleotides.

-

Visualize the interaction as distinct fluorescent spots using a fluorescence microscope and quantify the number of spots per cell.

-

In Vivo Xenograft Studies

Animal models are essential to evaluate the in vivo efficacy and tolerability of lead compounds.[1][2][10][12][30][31]

-

Animal Model: Male immunodeficient mice (e.g., NOD/SCID or nude mice).

-

Cell Lines: LNCaP for androgen-sensitive and MR49F for enzalutamide-resistant prostate cancer models.

-

Protocol:

-